Cas no 2137029-84-4 (tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate)

Tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate is a chiral intermediate with significant utility in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include a stereospecific (R)-configuration, which is critical for enantioselective synthesis, and the presence of a tert-butyloxycarbonyl (Boc) protecting group, ensuring stability under a range of reaction conditions. The 3-methylcyclobutyl moiety enhances structural diversity, making it valuable for designing complex molecules. This compound is often employed in peptide and β-amino acid synthesis due to its compatibility with standard coupling reagents and resistance to racemization. Its high purity and well-defined stereochemistry make it a reliable choice for research and industrial applications.
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate structure
2137029-84-4 structure
Product name:tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
CAS No:2137029-84-4
MF:C14H25NO3
MW:255.353204488754
CID:6206381
PubChem ID:165471424

tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2137029-84-4
    • EN300-799904
    • tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
    • Inchi: 1S/C14H25NO3/c1-9-6-11(7-9)8-12(16)10(2)15-13(17)18-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,15,17)/t9?,10-,11?/m1/s1
    • InChI Key: RYZCRKUOSJICOZ-HSOILSAZSA-N
    • SMILES: O=C([C@@H](C)NC(=O)OC(C)(C)C)CC1CC(C)C1

Computed Properties

  • Exact Mass: 255.18344366g/mol
  • Monoisotopic Mass: 255.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-799904-2.5g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
2.5g
$2492.0 2024-05-21
Enamine
EN300-799904-5.0g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
5.0g
$3687.0 2024-05-21
Enamine
EN300-799904-1.0g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
1.0g
$1272.0 2024-05-21
Enamine
EN300-799904-0.5g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
0.5g
$1221.0 2024-05-21
Enamine
EN300-799904-0.05g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
0.05g
$1068.0 2024-05-21
Enamine
EN300-799904-0.25g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
0.25g
$1170.0 2024-05-21
Enamine
EN300-799904-10.0g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
10.0g
$5467.0 2024-05-21
Enamine
EN300-799904-0.1g
tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate
2137029-84-4 95%
0.1g
$1119.0 2024-05-21

Additional information on tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate

Comprehensive Overview of tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate (CAS No. 2137029-84-4)

The compound tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate, identified by its CAS number 2137029-84-4, is a specialized organic molecule with significant applications in pharmaceutical research and synthetic chemistry. This carbamate derivative features a unique 3-methylcyclobutyl group and a tert-butyl protecting moiety, making it a valuable intermediate in the synthesis of complex bioactive molecules. Its stereochemistry, denoted by the (2R) configuration, further enhances its utility in enantioselective reactions, a topic of growing interest in drug development.

In recent years, the demand for chiral building blocks like tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate has surged due to their role in designing targeted therapies and small-molecule inhibitors. Researchers frequently search for "CAS 2137029-84-4 suppliers" or "tert-butyl carbamate derivatives" to source high-purity materials for preclinical studies. The compound's ketone functionality (3-oxobutan-2-yl) also allows for versatile chemical modifications, aligning with trends in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor development.

The synthesis of tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate often involves asymmetric catalysis, a technique gaining traction in green chemistry initiatives. Queries such as "how to synthesize 3-methylcyclobutyl compounds" or "R-configuration carbamate applications" reflect the scientific community's focus on sustainable and stereocontrolled methodologies. Additionally, its tert-butyloxycarbonyl (Boc) group is pivotal in peptide synthesis, a field revitalized by advancements in mRNA therapeutics and peptide-drug conjugates.

From a commercial perspective, CAS 2137029-84-4 is cataloged by suppliers specializing in pharmaceutical intermediates and custom synthesis. Its structural complexity necessitates stringent quality control, with analytical techniques like HPLC and chiral chromatography ensuring enantiopurity—a critical factor for regulatory compliance in drug submissions. The compound's relevance extends to kinase inhibitor research, where its scaffold mimics natural substrates, addressing search trends like "kinase inhibitor design 2024" and "cyclobutyl-based drug candidates."

In conclusion, tert-butyl N-[(2R)-4-(3-methylcyclobutyl)-3-oxobutan-2-yl]carbamate exemplifies the intersection of medicinal chemistry and process optimization. Its multifaceted applications—from peptide protection to chiral synthesis—underscore its importance in modern drug discovery pipelines. As the industry shifts toward precision medicine, compounds like this will remain at the forefront of innovation, driving searches for "advanced pharmaceutical intermediates" and "stereoselective synthesis tools."

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